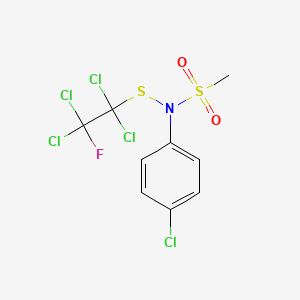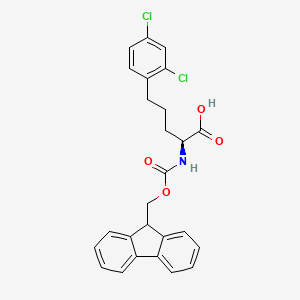![molecular formula C14H10F3NO2 B12848298 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl structure with an amino group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a carboxylic acid group. The intermediate product is then subjected to hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This compound is further reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide. Finally, dehydration of the benzamide yields 4-amino-2-trifluoromethyl benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. For example, the use of cuprous cyanide is minimized to reduce safety risks and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace .
Mechanism of Action
The mechanism of action of 4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in its aromatic structure.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: This compound features two trifluoromethyl groups and is used in the synthesis of polyimides.
Uniqueness
4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical reactivity, while the trifluoromethyl group enhances stability and lipophilicity .
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7H,18H2,(H,19,20) |
InChI Key |
GACVAMMCZAIPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


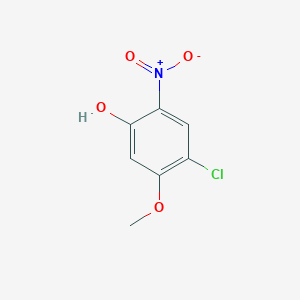
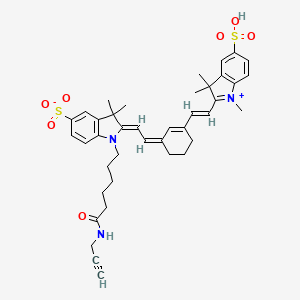
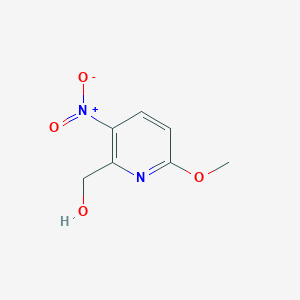
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
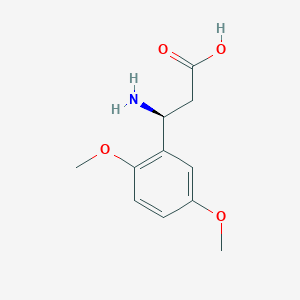
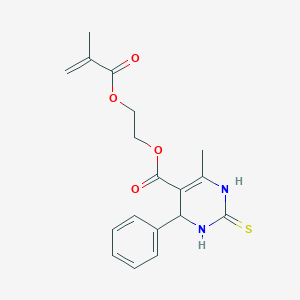
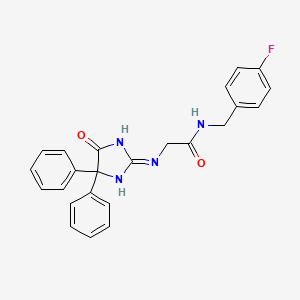
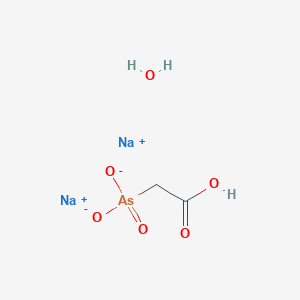

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)


